molecular formula C12H20O2S2 B12576559 1,4-Dithiaspiro[4.5]decane-6-acetic acid, ethyl ester CAS No. 332350-66-0

1,4-Dithiaspiro[4.5]decane-6-acetic acid, ethyl ester

Katalognummer: B12576559
CAS-Nummer: 332350-66-0
Molekulargewicht: 260.4 g/mol
InChI-Schlüssel: FPXXWAGATVTQTD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,4-Dithiaspiro[45]decane-6-acetic acid, ethyl ester is a chemical compound with a unique spiro structure containing sulfur atoms

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Dithiaspiro[4.5]decane-6-acetic acid, ethyl ester typically involves the reaction of a suitable precursor with sulfur-containing reagents under controlled conditions. One common method involves the use of dithiols and acetic acid derivatives in the presence of a catalyst to form the spiro structure.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and distillation to obtain the final product.

Analyse Chemischer Reaktionen

Types of Reactions

1,4-Dithiaspiro[4.5]decane-6-acetic acid, ethyl ester can undergo various chemical reactions, including:

    Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfur atoms to thiols or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols or reduced sulfur compounds.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

1,4-Dithiaspiro[4.5]decane-6-acetic acid, ethyl ester has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 1,4-Dithiaspiro[4.5]decane-6-acetic acid, ethyl ester involves its interaction with molecular targets such as enzymes or receptors. The sulfur atoms in the compound can form bonds with metal ions or other functional groups, leading to changes in the activity of the target molecules. This can result in various biological effects, including inhibition of enzyme activity or modulation of receptor signaling pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1,4-Dioxaspiro[4.5]decane: A similar spiro compound with oxygen atoms instead of sulfur.

    1,4-Dithiaspiro[4.5]decane: A related compound without the acetic acid ester group.

Uniqueness

1,4-Dithiaspiro[4.5]decane-6-acetic acid, ethyl ester is unique due to the presence of both sulfur atoms and the acetic acid ester group, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where these functional groups are advantageous.

Eigenschaften

CAS-Nummer

332350-66-0

Molekularformel

C12H20O2S2

Molekulargewicht

260.4 g/mol

IUPAC-Name

ethyl 2-(1,4-dithiaspiro[4.5]decan-6-yl)acetate

InChI

InChI=1S/C12H20O2S2/c1-2-14-11(13)9-10-5-3-4-6-12(10)15-7-8-16-12/h10H,2-9H2,1H3

InChI-Schlüssel

FPXXWAGATVTQTD-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)CC1CCCCC12SCCS2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.